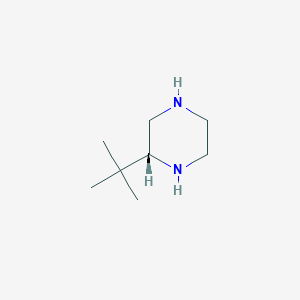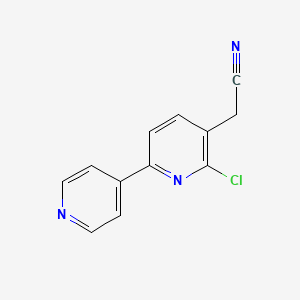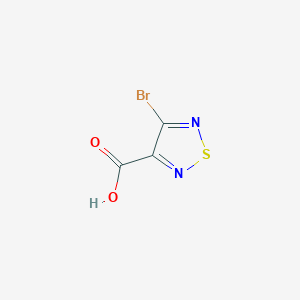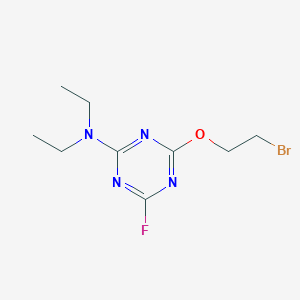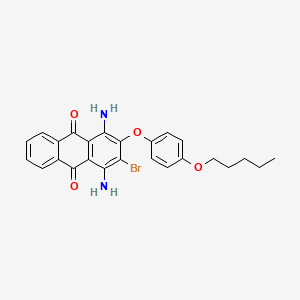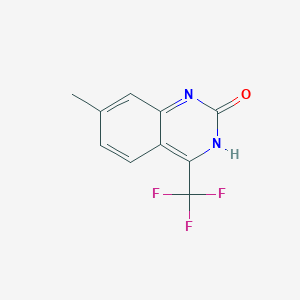
7-Methyl-4-(trifluoromethyl)quinazolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methyl-4-(trifluoromethyl)quinazolin-2(1H)-one: is a heterocyclic organic compound belonging to the quinazolinone family This compound is characterized by the presence of a quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring The addition of a methyl group at the 7th position and a trifluoromethyl group at the 4th position further distinguishes this compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-4-(trifluoromethyl)quinazolin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminobenzonitrile and trifluoroacetic anhydride.
Cyclization Reaction: The key step involves the cyclization of the starting materials to form the quinazolinone core. This can be achieved through a condensation reaction under acidic or basic conditions.
Functional Group Introduction:
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 7-Methyl-4-(trifluoromethyl)quinazolin-2(1H)-one can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be employed to modify the quinazolinone core or the substituent groups. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Halogenation and nitration are examples of such reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce partially or fully reduced quinazolinone compounds.
Aplicaciones Científicas De Investigación
Chemistry: 7-Methyl-4-(trifluoromethyl)quinazolin-2(1H)-one is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit various biological activities, such as antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.
Medicine: The compound is explored for its potential use in drug discovery and development. Its unique chemical properties make it a candidate for the design of new pharmaceuticals. Studies focus on its pharmacokinetics, pharmacodynamics, and toxicity profiles to assess its suitability as a drug candidate.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers, coatings, and electronic materials.
Mecanismo De Acción
The mechanism of action of 7-Methyl-4-(trifluoromethyl)quinazolin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through various pathways, such as:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, leading to changes in metabolic pathways.
Receptor Binding: It may bind to specific receptors on cell surfaces, triggering signaling cascades that result in physiological responses.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular processes.
Comparación Con Compuestos Similares
4-(Trifluoromethyl)quinazolin-2(1H)-one: Lacks the methyl group at the 7th position.
7-Methylquinazolin-2(1H)-one: Lacks the trifluoromethyl group at the 4th position.
Quinazolin-2(1H)-one: Lacks both the methyl and trifluoromethyl groups.
Uniqueness: 7-Methyl-4-(trifluoromethyl)quinazolin-2(1H)-one is unique due to the presence of both the methyl and trifluoromethyl groups. These substituents confer distinct chemical and physical properties, such as increased lipophilicity and altered electronic characteristics. These properties can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H7F3N2O |
|---|---|
Peso molecular |
228.17 g/mol |
Nombre IUPAC |
7-methyl-4-(trifluoromethyl)-3H-quinazolin-2-one |
InChI |
InChI=1S/C10H7F3N2O/c1-5-2-3-6-7(4-5)14-9(16)15-8(6)10(11,12)13/h2-4H,1H3,(H,14,15,16) |
Clave InChI |
SMSQDEZYKICDCY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=NC(=O)NC(=C2C=C1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



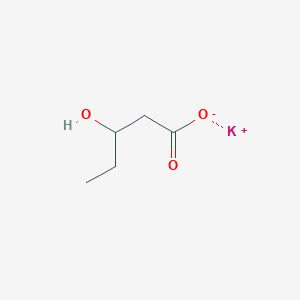

![1-Bromo-4-chloro-8-fluoroimidazo[1,2-a]quinoxaline](/img/structure/B13126531.png)
![1-[9-(9H-Fluoren-9-ylidene)-9H-fluoren-2-yl]ethan-1-one](/img/structure/B13126560.png)

